

Technical Guide: Physicochemical Properties of 3-Bromo-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2-fluoro-5-methylpyridine

Cat. No.: B098770

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of **3-Bromo-2-fluoro-5-methylpyridine**, a key intermediate in pharmaceutical synthesis. This document outlines its physical properties and provides standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Data

The physical properties of **3-Bromo-2-fluoro-5-methylpyridine** are critical for its handling, purification, and application in synthetic chemistry. The following table summarizes the key quantitative data available for this compound.

Property	Value	Notes
Melting Point	57.0 to 61.0 °C	
Boiling Point	207.8 ± 35.0 °C	Predicted

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical compound. The following sections detail standardized methodologies for these measurements.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this occurs over a narrow range. The capillary tube method is a widely adopted and reliable technique.[\[1\]](#)[\[2\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[\[2\]](#)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the **3-Bromo-2-fluoro-5-methylpyridine** sample is completely dry and in the form of a fine powder.[\[3\]](#) If necessary, gently crush the crystalline solid using a mortar and pestle.
- Capillary Tube Packing: Pack the dry, powdered sample into the open end of a capillary tube to a height of 1-2 cm by tapping the sealed end gently on a hard surface.[\[4\]](#)
- Apparatus Setup:
 - Mel-Temp Apparatus: Insert the packed capillary tube into the designated slot in the heating block. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.
 - Thiele Tube: Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[\[2\]](#) Immerse the assembly in the oil of the Thiele tube, making sure the rubber band is above the oil level.
- Heating and Observation:

- Begin heating the apparatus. A rapid heating rate can be used initially to determine an approximate melting point.
- For an accurate measurement, repeat the experiment with a fresh sample, heating slowly at a rate of 1-2°C per minute as the temperature approaches the expected melting point.
[2]
- Data Recording: Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire solid has turned into a clear liquid (the final melting point). The range between these two temperatures is the melting range. For a pure compound, this range should be narrow.[2]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6] The capillary method is a common micro-scale technique for this determination.

Apparatus:

- Fusion tube or small test tube
- Capillary tube (sealed at one end)
- Heating apparatus (e.g., aluminum block or oil bath)[7][8]
- Thermometer (calibrated)
- Stand and clamp

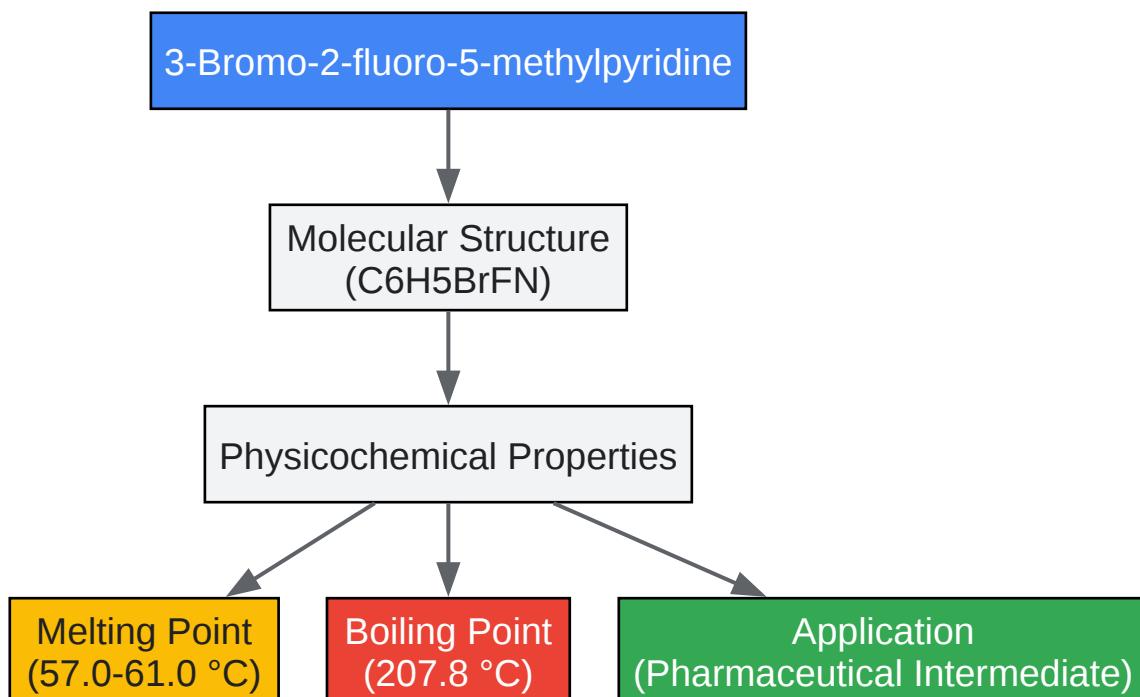

Procedure:

- Sample Preparation: Place a small amount of liquid **3-Bromo-2-fluoro-5-methylpyridine** into a fusion tube.
- Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the fusion tube containing the liquid.[7]

- Apparatus Setup: Attach the fusion tube to a thermometer and immerse it in a heating bath (oil or aluminum block).[8] Ensure the thermometer bulb and the sample are at the same level.
- Heating and Observation:
 - Heat the apparatus gently.[7]
 - As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.
 - Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[7]
- Data Recording: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[6]

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the experimental procedures and the relationship between the compound's structure and its physical properties.



[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

[Click to download full resolution via product page](#)

Caption: Properties of **3-Bromo-2-fluoro-5-methylpyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. byjus.com [byjus.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3-Bromo-2-fluoro-5-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098770#3-bromo-2-fluoro-5-methylpyridine-boiling-point-and-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com